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Researchers

An In-depth Examination of the Dipeptide Composed of Valine and Histidine

Abstract

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine.[1]
Primarily known as an intermediate in protein catabolism, its biological significance is an area
of ongoing investigation, particularly concerning its metal-chelating properties and potential
physiological effects analogous to other histidine-containing dipeptides. This technical guide
provides a comprehensive overview of Valylhistidine, including its biochemical properties,
synthesis, and analytical characterization. Detailed, generalized experimental protocols for its
synthesis and purification are presented, alongside methodologies for its analysis. Due to the
limited availability of specific quantitative data for Valylhistidine in the current body of scientific
literature, this guide also provides contextual data on related compounds to inform future
research. This document is intended for researchers, scientists, and professionals in the field of
drug development who are interested in the chemistry and potential applications of this
dipeptide.
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Dipeptides, the simplest members of the peptide family, are increasingly recognized for their
diverse biological activities beyond their basic role as intermediates in protein metabolism.[2]
Valylhistidine, with its constituent amino acids—the branched-chain valine and the imidazole-
containing histidine—presents a molecule of interest for its potential to interact with metal ions
and participate in various physiological processes. The imidazole side chain of histidine is a
well-established chelator of divalent cations, including copper (lI), which is critical in various
enzymatic and physiological functions. While other histidine-containing dipeptides, such as
carnosine (B-alanyl-L-histidine), have been extensively studied for their antioxidant, anti-
glycation, and pH-buffering capacities, the specific roles of Valylhistidine remain less well-
defined.[3] This guide aims to consolidate the available technical information on Valylhistidine
and provide a framework for further experimental exploration.

Biochemical and Physicochemical Properties

Valylhistidine is a water-soluble dipeptide with a molecular weight of 254.29 g/mol and a
chemical formula of C11H18N403.[1] The presence of the imidazole ring from the histidine
residue allows Valylhistidine to form complexes with metal ions, most notably Cu(ll). While it
has been shown to form a dipeptide complex with Cu(ll) that mimics superoxide dismutase, it
reportedly lacks this enzymatic activity. The isoelectric point (pl) of Valylhistidine can be
theoretically estimated based on the pKa values of its ionizable groups: the a-amino group of
valine, the imidazole side chain of histidine, and the a-carboxyl group of histidine.

Table 1: Physicochemical Properties of Valylhistidine

Property Value Source

Molecular Formula C11H18N403 [1]

Molecular Weight 254.29 g/mol [1]

CAS Number 13589-07-6 [1]

Appearance White to off-white solid General knowledge
Solubility Soluble in water General knowledge

Biological Activities and Potential Applications
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The primary established biological role of Valylhistidine is as a product of protein digestion
and catabolism.[2] However, based on the known functions of its constituent amino acids and
related dipeptides, several potential biological activities and applications can be postulated.

o Metal lon Chelation: The imidazole group of histidine is a potent chelator of metal ions like
copper, zinc, and iron. This suggests that Valylhistidine could play a role in the homeostasis
and transport of these essential metals. The formation constant for the Valylhistidine-Cu(ll)
complex is a critical parameter for understanding this interaction, though specific values are
not readily available in the searched literature. For context, the stability constants of other
copper(l)-amino acid complexes have been determined potentiometrically.[4]

o Antioxidant Activity: Histidine-containing dipeptides like carnosine are known to possess
antioxidant properties by quenching reactive oxygen species (ROS) and sequestering pro-
oxidant metal ions.[3] It is plausible that Valylhistidine exhibits similar, albeit potentially
different, antioxidant capabilities.

 Enzyme Modulation: The interaction of Valylhistidine with metalloenzymes could modulate
their activity. Histidine residues are frequently found in the active sites of enzymes and play
crucial roles in catalysis.[5] The presence of exogenous Valylhistidine could potentially
influence these enzymatic reactions.

Table 2: Potential Biological Activities and Applications of Valylhistidine

Activity/Application Basis for Postulation Quantitative Data

) Presence of a histidine Stability constant not found in
Cu(ll) Chelation _ _
residue. the searched literature.

Analogy to carnosine and » o .
Specific antioxidant capacity

Antioxidant other histidine-containing
) ) (e.g., ORAC value) not found.
dipeptides.
Potential interaction with Specific inhibitory or activating

Enzyme Modulation )
metalloenzymes. constants (Ki, Ka) not found.

Experimental Protocols
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The following sections provide detailed, generalized protocols for the synthesis, purification,
and analysis of Valylhistidine. These are based on standard methodologies for peptide
chemistry and may require optimization for specific laboratory conditions and desired purity
levels.

Synthesis of Valylhistidine

Valylhistidine can be synthesized using either solution-phase or solid-phase peptide synthesis
(SPPS) methods.

Solution-phase synthesis offers scalability and allows for the purification of intermediates. A
common strategy involves the use of protecting groups for the amino and carboxyl termini, as
well as the reactive side chain of histidine, followed by a coupling reaction and subsequent
deprotection.

Protocol:
¢ Protection of Amino Acids:

o Protect the a-amino group of L-valine with a suitable protecting group, such as tert-
butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z).

o Protect the carboxyl group of L-histidine as a methyl or benzyl ester.

o Protect the imidazole side chain of L-histidine with a group like the trityl (Trt) or tosyl (Tos)
group.

e Coupling Reaction:

o Activate the carboxyl group of the N-protected L-valine using a coupling reagent such as
N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or
1-hydroxybenzotriazole (HOBt) to minimize side reactions.

o React the activated valine derivative with the protected L-histidine ester in an appropriate
organic solvent (e.g., dichloromethane or dimethylformamide).

o Monitor the reaction progress using thin-layer chromatography (TLC).
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o Deprotection:

o Remove the N-terminal protecting group (e.g., Boc with trifluoroacetic acid; Z with
hydrogenolysis).

o Remove the C-terminal ester and the side-chain protecting group under appropriate
conditions (e.g., saponification for methyl esters, hydrogenolysis for benzyl esters and
some side-chain protecting groups).

e Purification:

o Purify the final dipeptide using techniques such as recrystallization or column
chromatography.

A detailed protocol for the solution-phase synthesis of a different dipeptide, Glycyl-L-valine, can
be found in the literature and adapted for Valylhistidine.[6]

SPPS is a more automated and rapid method for peptide synthesis, particularly for longer
sequences, but is also applicable to dipeptides.

Protocol:

» Resin Preparation: Start with a resin pre-loaded with Fmoc-protected L-histidine, with its side
chain protected (e.g., Fmoc-His(Trt)-Wang resin).

o Fmoc Deprotection: Remove the Fmoc group from the histidine residue using a solution of
piperidine in DMF.

e Coupling: Couple Fmoc-protected L-valine to the deprotected histidine on the resin using a
coupling agent like HBTU or HATU in the presence of a base such as N,N-
diisopropylethylamine (DIPEA).

e Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine.

o Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove
the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic
acid (TFA) and scavengers (e.g., triisopropylsilane, water).
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o Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and
then purify by preparative HPLC.

Purification by High-Performance Liquid
Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides.
Protocol:
e Column: Use a C18 stationary phase column.
» Mobile Phases:
o Mobile Phase A: 0.1% TFA in water.
o Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient: Elute the peptide using a linear gradient of increasing concentration of Mobile
Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should
be optimized.

» Detection: Monitor the elution at 220 nm (for the peptide bond) and 280 nm (if aromatic
residues are present, though less relevant for Val-His).

o Fraction Collection and Analysis: Collect fractions corresponding to the major peak and
analyze their purity by analytical HPLC and their identity by mass spectrometry.

The retention time of Valylhistidine on a C18 column will depend on the exact column
dimensions, particle size, flow rate, and gradient.[7] For context, peptides with more
hydrophobic residues will have longer retention times.

Analytical Characterization

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.
Electrospray ionization (ESI) is a common method for peptide analysis.

Protocol:
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o Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a
water/acetonitrile mixture with a small amount of formic acid.

e Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC-MS
system.

o Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule
[M+H]+ should be observed at m/z 255.29.

e Tandem Mass Spectrometry (MS/MS): To confirm the sequence, isolate the parent ion (m/z
255.29) and subject it to collision-induced dissociation (CID). The fragmentation pattern
should be consistent with the structure of Valylhistidine, with characteristic b- and y-ions.
The fragmentation of protonated histidine itself often involves losses of water and carbon
monoxide.[8]

Table 3: Predicted ESI-MS/MS Fragments for Valylhistidine ((M+H]+)

lon Type Sequence Calculated m/z
bl Val 100.08
yl His 156.08
b2 Val-His 255.14

NMR spectroscopy can be used to confirm the structure and purity of Valylhistidine. Both 1D
(*H) and 2D (e.g., COSY, HSQC) experiments can be performed. The chemical shifts of the
protons and carbons will be dependent on the pH of the solution due to the ionizable groups.

Quantitative Data

Specific quantitative data for Valylhistidine is scarce in the publicly available literature. The
following tables summarize the types of data that are relevant for a full characterization of this
dipeptide.

Table 4: Metal lon Binding
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Metal lon Stability Constant (log B) Method
cu(ll) Not available in searched Potentiometric titration would
u
literature. be a suitable method.[9]

Table 5: Enzymatic Hydrolysis

Enzyme Substrate Km kcat kcat/Km
) ) Not available in Not available in Not available in
Dipeptidyl .
] Valylhistidine searched searched searched
Peptidase ) ) )
literature. literature. literature.

Note: Kinetic parameters for the hydrolysis of various dipeptide derivatives by dipeptidyl
peptidases have been reported and can serve as a reference.[10][11]

Table 6: Intestinal Permeability

Apparent Permeability .
Assay System Efflux Ratio
(Papp) (cmlis)

Not available in searched Not available in searched
Caco-2 Cells

literature. literature.

Note: Caco-2 cell permeability assays are a standard in vitro model for predicting human
intestinal absorption of compounds.[12][13]

Table 7: Pharmacokinetic Parameters
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Parameter

Value Species

Half-life (t2)

Not available in searched
literature for Valylhistidine. For
the larger peptide, peptide
o ] ) Human
histidine valine, a long half-life
has been reported in humans.

[14]

Clearance (CL)

Not available in searched
_ Human
literature.

Volume of Distribution (Vd)

Not available in searched
] Human
literature.

Plasma Concentration

Not available in searched
literature. For L-histidine,
maximum plasma
) Human
concentrations have been
measured after oral

administration.[15]

Logical Relationships and Workflows

Given the lack of evidence for Valylhistidine in specific signaling pathways, a diagram

illustrating its metabolic context is more appropriate.
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Caption: Metabolic lifecycle of Valylhistidine.

Conclusion

Valylhistidine is a dipeptide with potential biological activities stemming from its constituent
amino acids. While its primary role appears to be as a metabolic intermediate, the presence of
a histidine residue suggests a capacity for metal ion chelation and potential involvement in
related physiological processes. The lack of specific quantitative data for Valylhistidine
highlights a gap in the current scientific literature and presents an opportunity for further
research. The generalized experimental protocols provided in this guide offer a starting point
for the synthesis, purification, and characterization of this dipeptide, which will be essential for
elucidating its specific biological functions and potential applications in drug development and
other scientific fields. Future studies should focus on determining its metal binding affinities,
enzymatic stability, and cellular transport characteristics to fully understand its physiological
relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b150414+#valylhistidine-as-a-dipeptide-composed-of-
valine-and-histidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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